Cas no 1820575-35-6 ((S)-tert-Butyl 2-cyano-4-oxopiperidine-1-carboxylate)

(S)-tert-Butyl 2-cyano-4-oxopiperidine-1-carboxylate is a chiral piperidine derivative featuring a cyano group at the 2-position and a carbonyl moiety at the 4-position, protected by a tert-butoxycarbonyl (Boc) group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its stereocenter at the 2-position enables enantioselective transformations, while the Boc group offers stability and selective deprotection under mild acidic conditions. The cyano and keto functionalities provide reactive handles for further derivatization, making it valuable for constructing complex heterocyclic frameworks. High purity and well-defined stereochemistry ensure reproducibility in synthetic applications.
(S)-tert-Butyl 2-cyano-4-oxopiperidine-1-carboxylate structure
1820575-35-6 structure
Product Name:(S)-tert-Butyl 2-cyano-4-oxopiperidine-1-carboxylate
CAS No:1820575-35-6
MF:C11H16N2O3
MW:224.256342887878
CID:3164034
PubChem ID:72710437
Update Time:2025-06-28

(S)-tert-Butyl 2-cyano-4-oxopiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (S)-tert-Butyl 2-cyano-4-oxopiperidine-1-carboxylate
    • AKOS022185678
    • FD10598
    • 1820575-35-6
    • (S)-tert-Butyl2-cyano-4-oxopiperidine-1-carboxylate
    • DS-8479
    • (S)-(1-Boc)-2-cyano-piperidine-4-one
    • TERT-BUTYL (2S)-2-CYANO-4-OXOPIPERIDINE-1-CARBOXYLATE
    • MDL: S191692
    • Inchi: 1S/C11H16N2O3/c1-11(2,3)16-10(15)13-5-4-9(14)6-8(13)7-12/h8H,4-6H2,1-3H3/t8-/m0/s1
    • InChI Key: HROHETMZFUKGJM-QMMMGPOBSA-N
    • SMILES: O(C(N1CCC(C[C@H]1C#N)=O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 224.11609238g/mol
  • Monoisotopic Mass: 224.11609238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 70.4Ų

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Additional information on (S)-tert-Butyl 2-cyano-4-oxopiperidine-1-carboxylate

Introduction to (S)-tert-Butyl 2-cyano-4-oxopiperidine-1-carboxylate (CAS No. 1820575-35-6)

The compound (S)-tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate, with CAS number 1820575-35-6, is a significant molecule in the field of organic chemistry and drug discovery. This compound is notable for its unique structural features, which include a tert-butyl group, a cyano group, and a piperidine ring with an oxo substituent. These structural elements contribute to its potential applications in various chemical and pharmaceutical contexts.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, leveraging modern techniques such as asymmetric catalysis and stereoselective synthesis. The incorporation of the tert-butyl group provides steric protection, while the cyano group introduces electron-withdrawing properties, making this compound versatile for further functionalization. The piperidine ring, a six-membered amine-containing structure, adds rigidity and potential bioisosteric properties, which are highly desirable in drug design.

One of the most exciting aspects of this compound is its role as a precursor in the synthesis of bioactive molecules. Researchers have explored its use as an intermediate in the development of peptide-based drugs and small molecule inhibitors. For instance, studies have demonstrated that derivatives of this compound can modulate enzyme activity by targeting specific binding pockets, making it a valuable tool in rational drug design.

The stereochemistry of this compound is particularly important, as the (S) configuration at the piperidine carbon can significantly influence its biological activity. Recent studies have highlighted the importance of stereochemistry in determining pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). By controlling the stereochemistry during synthesis, researchers can optimize these properties to enhance drug efficacy and reduce toxicity.

In terms of applications, this compound has shown promise in several therapeutic areas. For example, its derivatives have been investigated for their potential as anti-inflammatory agents, antibiotics, and anticancer drugs. The ability to fine-tune its structure through chemical modifications allows for tailored biological responses, making it a versatile building block in medicinal chemistry.

From a synthetic perspective, the preparation of (S)-tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate involves a series of well-defined steps that highlight modern synthetic methodologies. These include the use of enantioselective aldol reactions, Michael additions, and cyclization reactions. Such methods not only ensure high yields but also maintain the stereochemical integrity of the final product.

The integration of computational chemistry has further enhanced our understanding of this compound's properties. Advanced molecular modeling techniques have provided insights into its conformational flexibility, electronic distribution, and potential binding modes with biological targets. These computational studies complement experimental data, enabling a more comprehensive evaluation of its suitability for various applications.

In conclusion, (S)-tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate represents a valuable molecule with diverse applications in organic synthesis and drug discovery. Its unique structure, combined with cutting-edge synthetic techniques and computational tools, positions it as a key player in advancing modern medicinal chemistry.

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